molecular formula C14H14O5 B2777503 propyl 6-methoxy-2-oxo-2H-chromene-3-carboxylate CAS No. 873857-50-2

propyl 6-methoxy-2-oxo-2H-chromene-3-carboxylate

Cat. No.: B2777503
CAS No.: 873857-50-2
M. Wt: 262.261
InChI Key: ZMXNEZUEBSEARN-UHFFFAOYSA-N
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Description

Propyl 6-methoxy-2-oxo-2H-chromene-3-carboxylate is a derivative of coumarin, a class of compounds known for their diverse biological activities Coumarins are naturally occurring lactones found in various plants and have been used in traditional medicine for centuries

Scientific Research Applications

Mechanism of Action

Target of Action

Derivatives of 2h-chromene, such as this compound, have been shown to exhibit significant antimicrobial activity, suggesting that their targets may be various classes of bacteria and fungi.

Mode of Action

It is known that 2h-chromene derivatives can interact with their targets in a way that inhibits their growth or function

Biochemical Pathways

Given its antimicrobial activity, it can be inferred that this compound likely interferes with essential biochemical pathways in bacteria and fungi, leading to their inhibition or death.

Result of Action

Given its antimicrobial activity, it can be inferred that this compound likely causes damage to the cellular structures of bacteria and fungi, leading to their inhibition or death.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of propyl 6-methoxy-2-oxo-2H-chromene-3-carboxylate typically involves the esterification of 6-methoxy-2-oxo-2H-chromene-3-carboxylic acid with propanol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions . The reaction mixture is then purified through recrystallization or chromatography to obtain the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Green chemistry principles, such as the use of environmentally friendly solvents and catalysts, are also increasingly being adopted in industrial settings .

Chemical Reactions Analysis

Types of Reactions

Propyl 6-methoxy-2-oxo-2H-chromene-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

  • Methyl 6-methoxy-2-oxo-2H-chromene-3-carboxylate
  • Ethyl 6-methoxy-2-oxo-2H-chromene-3-carboxylate
  • 6-methoxy-2-oxo-2H-chromene-3-carboxylic acid

Uniqueness

Propyl 6-methoxy-2-oxo-2H-chromene-3-carboxylate is unique due to its specific ester group, which can influence its solubility, reactivity, and biological activity. Compared to its methyl and ethyl analogs, the propyl ester may exhibit different pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion .

Properties

IUPAC Name

propyl 6-methoxy-2-oxochromene-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14O5/c1-3-6-18-13(15)11-8-9-7-10(17-2)4-5-12(9)19-14(11)16/h4-5,7-8H,3,6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMXNEZUEBSEARN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC(=O)C1=CC2=C(C=CC(=C2)OC)OC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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